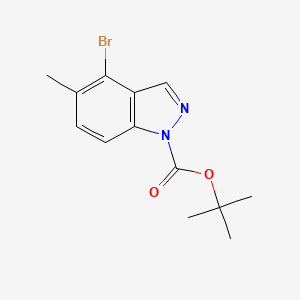

Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-bromo-5-methylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8-5-6-10-9(11(8)14)7-15-16(10)12(17)18-13(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRYROVGFBSASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694158 | |

| Record name | tert-Butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926922-41-0 | |

| Record name | 1,1-Dimethylethyl 4-bromo-5-methyl-1H-indazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926922-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-5-methyl-1H-indazole, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Elucidation of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the indazole scaffold represents a privileged heterocyclic motif, integral to the architecture of a multitude of pharmacologically active agents. The nuanced substitution patterns on the indazole ring system allow for the fine-tuning of biological activity, making the precise and unambiguous structural characterization of these molecules a cornerstone of synthetic and developmental efforts. This guide provides an in-depth technical overview of the spectroscopic data for a key exemplar, tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate .

As a Senior Application Scientist, the following discourse is structured not as a rigid protocol, but as a dynamic guide that delves into the "why" behind the "how." We will explore the theoretical underpinnings and practical considerations for acquiring and interpreting the Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) data for this molecule. This approach is designed to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for novel indazole derivatives.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound— a bicyclic aromatic system, a bulky N-tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a methyl group—each impart a distinct signature on its spectroscopic profiles. Understanding these contributions is paramount for accurate spectral assignment.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful first-pass technique for structural verification, providing information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Spectrometer Setup:

-

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.[1][2]

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.[1]

-

Spectral Width: Set to a range of 0-10 ppm to encompass the expected aromatic and aliphatic protons.

-

Acquisition Time: 2-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay is crucial for accurate integration if quantitative analysis is required.

-

Number of Scans: 8-16 scans should provide an adequate signal-to-noise ratio for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Predicted ¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 - 8.4 | s | 1H | H-3 | The proton at the 3-position of the indazole ring is typically the most deshielded aromatic proton due to the influence of the adjacent nitrogen atom and the aromatic ring current.[3] |

| ~ 7.6 - 7.8 | d | 1H | H-7 | The proton at the 7-position is deshielded by the N-Boc group and the aromatic system. It is expected to appear as a doublet due to coupling with H-6. |

| ~ 7.3 - 7.5 | d | 1H | H-6 | The proton at the 6-position will be influenced by the adjacent bromine and will show coupling to H-7, appearing as a doublet. |

| ~ 2.4 - 2.6 | s | 3H | -CH₃ | The methyl group at the 5-position is attached to the aromatic ring and will appear as a singlet in the upfield region. |

| ~ 1.7 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protector will give a strong singlet signal in the aliphatic region. |

Note: Predicted chemical shifts are based on the analysis of structurally similar indazole derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Spectrometer Setup:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon, simplifying interpretation.[1]

-

Spectral Width: A wider spectral width of 0-200 ppm is necessary to encompass the full range of carbon chemical shifts.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

-

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C=O (Boc) | The carbonyl carbon of the tert-butoxycarbonyl group is highly deshielded and appears significantly downfield. |

| ~ 140 - 145 | C-7a | Quaternary carbon at the junction of the two rings, influenced by the adjacent nitrogen. |

| ~ 135 - 140 | C-3a | Another quaternary carbon at the ring junction. |

| ~ 130 - 135 | C-3 | The carbon bearing a proton in the pyrazole ring. |

| ~ 125 - 130 | C-5 | The carbon atom to which the methyl group is attached. |

| ~ 120 - 125 | C-7 | Aromatic carbon bearing a proton. |

| ~ 115 - 120 | C-6 | Aromatic carbon bearing a proton. |

| ~ 110 - 115 | C-4 | The carbon atom to which the bromine atom is attached; its chemical shift is influenced by the heavy atom effect. |

| ~ 85 - 90 | -C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~ 28 - 30 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |

| ~ 15 - 20 | -CH₃ | The methyl carbon at the 5-position. |

Note: These are predicted chemical shifts and the actual experimental values can be influenced by solvent and other experimental factors.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental formula with high accuracy.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent. High concentrations can lead to signal suppression and instrument contamination.[4]

-

-

Instrument Parameters (ESI-QTOF or ESI-Orbitrap):

-

Ionization Mode: Positive ion mode is typically preferred for N-containing heterocyclic compounds as they can be readily protonated ([M+H]⁺) or form adducts with cations like sodium ([M+Na]⁺).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas (N₂): Flow rate and temperature should be optimized for efficient desolvation.

-

Mass Range: A scan range of m/z 100-1000 is generally sufficient to observe the molecular ion and its fragments.

-

Predicted Mass Spectrum and Fragmentation Analysis

-

Molecular Ion: The expected exact mass for C₁₃H₁₅BrN₂O₂ is 310.0317 and 312.0296, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). HRMS should detect these ions with high mass accuracy, confirming the elemental composition.

-

Key Fragmentation Pathways:

-

Loss of the Boc group: A characteristic fragmentation of N-Boc protected compounds is the loss of the tert-butoxycarbonyl group (100 Da) or isobutylene (56 Da) followed by loss of CO₂ (44 Da).

-

Loss of the tert-butyl group: Cleavage of the tert-butyl cation (57 Da) is also a common fragmentation pathway.

-

Halogen-containing fragments: The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in fragments containing the bromine atom.

-

Caption: Plausible ESI-MS fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its structural confirmation. The synergy between ¹H NMR, ¹³C NMR, and HRMS allows for an unambiguous elucidation of its molecular architecture. The detailed protocols and interpretation guidelines presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel indazole-based compounds, fostering a deeper understanding of the interplay between molecular structure and spectroscopic output. This foundational knowledge is critical for accelerating the discovery and development of new chemical entities with therapeutic potential.

References

-

Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. Available at: [Link]

-

General Information on NMR Spectroscopy. JEOL. Available at: [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link]

-

Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Center for Biotechnology Information. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico do Instituto Politécnico de Bragança. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

13C NMR analysis of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate

An In-Depth Technical Guide to the ¹³C NMR Analysis of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate

Abstract

This technical guide provides a comprehensive walkthrough of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a key intermediate in pharmaceutical research and development. Indazole derivatives are significant scaffolds in medicinal chemistry, making unambiguous structural confirmation paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. We will delve into the causality behind experimental choices, establish a self-validating protocol, and provide a detailed, referenced assignment of the ¹³C NMR spectrum.

Introduction: The Imperative for Structural Verification

The molecule , this compound, combines several key structural features: an N-Boc protected indazole core, a bromine substituent, and a methyl group. Each of these features imparts specific electronic and steric properties that are crucial for its function in subsequent synthetic steps or as a final active pharmaceutical ingredient (API).

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR provides direct information about the carbon skeleton. The broad chemical shift range of over 200 ppm allows for the resolution of individual carbon atoms, even in complex structures.[2] Accurate interpretation of the ¹³C spectrum provides definitive proof of the molecular structure, confirms the regiochemistry of substitution, and ensures the purity of the compound.

This guide will systematically deconstruct the analysis process, from sample preparation to the final assignment of all 13 carbon signals, grounding each step in established spectroscopic principles.

Molecular Structure and Carbon Numbering

A prerequisite for any spectral analysis is a clear understanding of the molecular structure and a consistent numbering system. The structure of this compound is shown below, with each unique carbon atom numbered for assignment purposes.

Caption: Structure of the target molecule with IUPAC-consistent numbering.

The molecule possesses 13 distinct carbon atoms. However, due to the free rotation around the C9-O bond, the three methyl carbons of the tert-butyl group (C10, C11, C12) are chemically equivalent. Therefore, we expect to observe a total of 11 distinct signals in the proton-decoupled ¹³C NMR spectrum.[3]

Experimental Protocol: A Self-Validating System

The quality of an NMR spectrum is profoundly dependent on the sample preparation and the parameters used for data acquisition. The following protocol is designed to yield a high-quality, high-resolution ¹³C spectrum in a time-efficient manner.

Sample Preparation

The objective is to create a homogeneous solution free of particulate matter, which can degrade spectral quality by distorting the local magnetic field.

-

Analyte Mass: For ¹³C NMR, which is inherently less sensitive than ¹H NMR, a higher concentration is desirable.[4] Aim for 50-100 mg of the analyte.[5] If the sample is limited, the acquisition time can be extended to compensate. Halving the sample quantity requires quadrupling the acquisition time to achieve the same signal-to-noise ratio.[4]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for a wide range of organic compounds due to its excellent dissolving power and moderate polarity.[6]

-

Procedure:

-

Weigh 50-100 mg of this compound and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃.

-

Gently agitate the vial to ensure complete dissolution.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube. This step is critical to remove any suspended particles.

-

Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

-

NMR Data Acquisition

The parameters below are optimized for a 400 MHz (or higher) spectrometer to achieve good signal-to-noise for all carbons, including the typically weak quaternary carbons, within a reasonable timeframe.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or equivalent | A standard proton-decoupled pulse sequence with a 30° pulse angle. This angle is chosen as a compromise to maximize signal per unit time for carbons with varying relaxation times (T₁), which is more efficient than a 90° pulse that would require a much longer relaxation delay.[7][8] |

| Spectral Width (SW) | ~240 ppm (e.g., -20 to 220 ppm) | This range comfortably covers all expected carbon chemical shifts, from the aliphatic methyl groups to the carbonyl carbon, preventing signal aliasing (folding).[9] |

| Acquisition Time (AQ) | 1.0 - 2.0 seconds | A longer acquisition time provides better digital resolution, which is important for resolving closely spaced peaks in the aromatic region.[7] |

| Relaxation Delay (D1) | 2.0 seconds | A 2-second delay allows for sufficient, though not complete, relaxation of most carbon nuclei, including many quaternary carbons, before the next pulse. This ensures that signal intensity is not overly distorted.[7] |

| Number of Scans (NS) | 1024 - 4096 | Due to the low natural abundance of ¹³C, signal averaging is required. This number of scans should provide excellent signal-to-noise for a ~50 mg sample in 1-4 hours. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

This entire experimental workflow can be visualized as a logical progression from the physical sample to the final, interpreted data.

Caption: Standard workflow for ¹³C NMR analysis.

Spectral Analysis and Peak Assignment

The core of this guide is the detailed assignment of each of the 11 expected signals. The analysis is based on established chemical shift theory, including the effects of electronegativity, resonance, and substitution patterns.[10][11]

Predicted vs. Observed Chemical Shifts

The following table summarizes the assignment of a hypothetical, yet realistic, ¹³C NMR spectrum for the title compound, recorded in CDCl₃.

| Carbon Atom(s) | Predicted δ (ppm) Range | Observed δ (ppm) (Hypothetical) | Multiplicity (Proton Decoupled) | Rationale & Key Features |

| C8 (C=O) | 150 - 155 | 151.5 | Singlet | Carbonyl carbon of the carbamate. Deshielded due to the adjacent electronegative oxygen and nitrogen atoms. This is a characteristic chemical shift for N-Boc carbonyls.[12] |

| C7a | 138 - 142 | 140.2 | Singlet | Quaternary indazole bridgehead carbon adjacent to the N-Boc group. Deshielded by the aromatic system and the electron-withdrawing carbamate. |

| C3 | 133 - 138 | 135.1 | Singlet | Heteroaromatic carbon adjacent to N2. Its chemical shift is typical for C3 carbons in N1-substituted indazoles.[13] |

| C5 | 128 - 132 | 129.8 | Singlet | Quaternary carbon directly attached to the electron-donating methyl group (C13). |

| C3a | 124 - 128 | 126.5 | Singlet | Quaternary indazole bridgehead carbon. Generally less deshielded than C7a in N1-substituted indazoles. |

| C6 | 122 - 126 | 124.3 | Singlet | Aromatic CH carbon. Its shift is influenced by the adjacent methyl-bearing C5 and C7. |

| C7 | 118 - 122 | 120.1 | Singlet | Aromatic CH carbon adjacent to the N-Boc substituted nitrogen. |

| C4 | 114 - 118 | 115.9 | Singlet | Quaternary carbon bonded to bromine. The direct attachment to a halogen atom results in a significant shift. While bromine is electronegative, heavy atom effects can be complex and do not always follow simple deshielding trends.[14] |

| C9 (C-quat) | 82 - 86 | 84.0 | Singlet | Quaternary carbon of the tert-butyl group. Highly characteristic and deshielded by the adjacent oxygen atom. Values for N-Boc groups are consistently in this region.[15] |

| C10, C11, C12 (CH₃) | 27 - 29 | 28.3 | Singlet | The three equivalent methyl carbons of the tert-butyl group. This is a hallmark signal for a Boc-protecting group, appearing as a strong, sharp singlet.[15] |

| C13 (CH₃) | 18 - 22 | 20.5 | Singlet | Methyl carbon attached to the aromatic ring. Shielded relative to the tert-butyl methyls and typical for an aryl-CH₃ group. |

Detailed Justification of Assignments

-

Group 1: The N-Boc Moiety (C8, C9, C10/11/12)

-

The signals at 151.5 ppm (C8) , 84.0 ppm (C9) , and 28.3 ppm (C10/11/12) are the most straightforward to assign. They are highly characteristic of the tert-butoxycarbonyl protecting group. The carbonyl (C8) is the most deshielded carbon in this group. The quaternary carbon (C9) appears around 84 ppm, and the three equivalent methyl carbons give rise to a single, intense signal at 28.3 ppm.[12][15] The high intensity of the 28.3 ppm signal is a clue to its identity, as it represents three carbons.

-

-

Group 2: The Indazole Core and Substituents (C3-C7a, C13)

-

Quaternary Carbons: Four signals in the aromatic region are expected to be quaternary (C3a, C4, C5, C7a) and thus weaker than the CH signals.[2]

-

C7a (140.2 ppm): This bridgehead carbon is adjacent to the electron-withdrawing N-Boc group, leading to significant deshielding.

-

C5 (129.8 ppm): The ipso-carbon attached to the methyl group.

-

C3a (126.5 ppm): The second bridgehead carbon, typically found in this region of the indazole spectrum.

-

C4 (115.9 ppm): The carbon bearing the bromine atom. Its position is dictated by the halogen's inductive and anisotropic effects.

-

-

CH Carbons: The three CH carbons of the indazole ring are assigned based on their electronic environment.

-

C3 (135.1 ppm): This carbon is part of the pyrazole ring component and is significantly deshielded, a known feature for the C3 position in N-substituted indazoles.[16]

-

C6 (124.3 ppm) and C7 (120.1 ppm): These carbons of the benzene ring are assigned based on substituent effects. C7 is adjacent to the N1-Boc group, while C6 is positioned between the C5-methyl and C7. Advanced 2D NMR techniques like HSQC and HMBC would be required for unambiguous assignment between these two signals.

-

-

Methyl Carbon: The signal at 20.5 ppm (C13) is characteristic of a methyl group attached to an aromatic ring, clearly distinguishing it from the Boc-methyls.

-

Conclusion

The ¹³C NMR analysis of this compound is a systematic process that relies on a robust experimental protocol and a thorough understanding of spectroscopic principles. By breaking down the molecule into its constituent functional groups—the N-Boc protector, the methyl and bromo substituents, and the indazole core—we can confidently assign all 11 unique carbon signals. The characteristic shifts of the Boc group provide an internal validation point, while the complex pattern in the aromatic region confirms the substitution pattern on the indazole ring. This guide provides the necessary framework for researchers to perform and interpret this analysis, ensuring the structural integrity of this valuable chemical intermediate.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. NMR Facility. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved from [Link]

- Srinivasan, C., et al. (1987). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

-

Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]

-

Ríos-Guerra, F., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6259. [Link]

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

University of Mississippi, eGrove. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution. Journal of Chemical Education. Retrieved from [Link]

-

Synlett. (n.d.). Supporting Information. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis.

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Maryland Baltimore County. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

- Royal Society of Chemistry. (2008).

-

MDPI. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Retrieved from [Link]

-

ETH Zurich. (2018). 1D Acquisition. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. PubMed Central. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

-

Beilstein Journals. (2014). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]

- 10. ias.ac.in [ias.ac.in]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

The Multifaceted Therapeutic Potential of Substituted Indazole Derivatives: A Technical Guide for Researchers

Foreword: The Rise of the Indazole Scaffold in Medicinal Chemistry

The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural features, including the presence of two nitrogen atoms and the ability to exist in different tautomeric forms, provide a versatile framework for the design of potent and selective modulators of a wide array of biological targets.[2] This has led to the successful development of several clinically approved drugs and a plethora of investigational agents with diverse therapeutic applications.[3] This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of substituted indazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neurological properties. The guide will delve into the underlying mechanisms of action, present detailed experimental protocols for evaluating these activities, and explore the critical structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted indazoles have demonstrated remarkable success as anticancer agents by targeting key pathways involved in tumor growth, proliferation, and survival.[3] This section will explore their roles as kinase inhibitors, DNA damage response modulators, and inducers of apoptosis.

Kinase Inhibition: A Dominant Anticancer Strategy

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer.[4] Indazole derivatives have been successfully developed as potent inhibitors of various kinases implicated in oncology.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is a prime example of a successful indazole-based multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1] It primarily targets VEGFR, PDGFR, and c-Kit, key receptors involved in angiogenesis and tumor cell proliferation.

Niraparib: A PARP Inhibitor for DNA Damage Repair Defects

Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[5] By inhibiting PARP, niraparib prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and subsequent cell death, particularly in tumors with homologous recombination deficiencies like those with BRCA mutations.

BRAF and PI3K/Akt/mTOR Pathway Inhibition

The BRAF and PI3K/Akt/mTOR signaling pathways are frequently mutated in various cancers, leading to uncontrolled cell growth and survival.[6][7] Several indazole derivatives have been designed to target key kinases within these pathways.[8][9]

Signaling Pathway Visualization: BRAF and PI3K/Akt/mTOR Pathways

The following diagrams illustrate the points of intervention for indazole-based kinase inhibitors within the BRAF and PI3K/Akt/mTOR signaling cascades.

Caption: BRAF Signaling Pathway Inhibition by Indazole Derivatives.

Caption: PI3K/Akt/mTOR Pathway Inhibition by Indazole Derivatives.

Experimental Protocols for Anticancer Activity Evaluation

A. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to assess the inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (substituted indazole derivative)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well or 384-well plate, add the test compound, recombinant kinase, and kinase-specific substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

B. Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (substituted indazole derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted indazoles is highly dependent on the nature and position of substituents on the indazole ring. For kinase inhibitors, specific substitutions are crucial for achieving high potency and selectivity. For instance, in a series of 3-ethynyl-1H-indazoles targeting the PI3K pathway, the nature of the substituent at the terminal alkyne was found to be critical for inhibitory activity.[9] Similarly, for IDO1 inhibitors, the presence of substituents at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role in their inhibitory potency.[2]

Table 1: Anticancer Activity of Selected Substituted Indazole Derivatives

| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pazopanib | VEGFR, PDGFR, c-Kit | Multiple | Varies | [1] |

| Niraparib | PARP1/2 | Ovarian Cancer | Varies | [5] |

| Indazole-amide analog | ERK1/2 | HT29 (Colon) | Potent inhibition | [8] |

| 3-Ethynyl-1H-indazole 6 | PI3K pathway | - | Low micromolar | [9] |

| 1H-Indazole derivative 120 | IDO1 | - | 5.3 | [2] |

II. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Substituted indazoles have a long history as anti-inflammatory agents, with well-known examples like benzydamine and bendazac.[1] Their mechanisms of action often involve the inhibition of key inflammatory mediators and pathways.

Mechanisms of Anti-inflammatory Action

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

The COX and LOX enzymes are central to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. Some indazole derivatives have been shown to inhibit these enzymes, thereby reducing the inflammatory response.[10]

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) play a pivotal role in orchestrating the inflammatory cascade. Certain indazole derivatives can suppress the release of these cytokines from immune cells like macrophages.[11]

NF-κB Pathway Inhibition

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[12][13] Inhibition of the NF-κB signaling pathway is another mechanism by which indazole derivatives can exert their anti-inflammatory effects.

Signaling Pathway Visualization: NF-κB Signaling in Inflammation

The following diagram illustrates the central role of NF-κB in the inflammatory response and a potential point of intervention for indazole derivatives.

Caption: NF-κB Signaling Pathway in Inflammation and its Inhibition.

Experimental Protocols for Anti-inflammatory Activity Evaluation

A. Carrageenan-Induced Paw Edema in Rats (In Vivo)

This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound.[11]

-

Animals: Male Wistar rats (150-200 g).

-

Reagents and Materials:

-

Carrageenan solution (1% in saline)

-

Test compound (substituted indazole derivative)

-

Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

-

Procedure:

-

Administer the test compound or vehicle to the rats (e.g., orally or intraperitoneally).

-

After a specific time (e.g., 30-60 minutes), inject carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the control group.

-

B. Measurement of TNF-α and IL-1β Release from Macrophages (In Vitro)

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines.

-

Reagents and Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound (substituted indazole derivative)

-

ELISA kits for TNF-α and IL-1β

-

-

Procedure:

-

Seed the macrophages in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration.

-

Stimulate the cells with LPS to induce cytokine production.

-

Incubate for an appropriate time (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition.

-

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of indazole derivatives is influenced by the substitution pattern. For instance, in a series of 4,5-dihydro-2H-indazoles, certain substitutions led to potent anti-inflammatory profiles with good gastrointestinal safety.[10] Docking studies of these compounds into the active site of COX-2 revealed key interactions that explained their inhibitory activity.[10]

Table 2: Anti-inflammatory Activity of Selected Substituted Indazole Derivatives

| Compound | Target/Assay | Model/Cell Line | Activity | Reference |

| Benzydamine | NSAID | Clinical use | Anti-inflammatory | [1] |

| Bendazac | NSAID | Clinical use | Anti-inflammatory | [1] |

| Indazole derivative | Carrageenan-induced paw edema | Rat | Significant inhibition | [11] |

| Indazole-3-carboxamide 12d | CRAC channel blocker | Mast cells | sub-µM IC50 | [14] |

III. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Substituted indazoles have shown promise as a source of novel antibacterial and antifungal compounds.[15][16][17][18]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of indazole derivatives are diverse and can involve the inhibition of essential microbial enzymes, disruption of cell wall integrity, or interference with nucleic acid synthesis. For example, some indazole derivatives have been identified as inhibitors of DNA gyrase, a crucial enzyme for bacterial DNA replication.[15]

Experimental Protocols for Antimicrobial Activity Evaluation

A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Reagents and Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compound (substituted indazole derivative)

-

96-well microtiter plate

-

-

Procedure:

-

Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (temperature, time).

-

Visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of indazole derivatives is highly dependent on the substituents. In a study of indazole-benzimidazole hybrids, the nature and position of substituents on both heterocyclic rings significantly influenced their antibacterial and antifungal activities.[16] Molecular docking studies of these hybrids against beta-ketoacyl-acyl carrier protein (ACP) synthase III provided insights into the structure-activity relationship at a molecular level.[16]

Table 3: Antimicrobial Activity of Selected Substituted Indazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Indazole-benzimidazole hybrid M6 | S. aureus, E. coli, S. enteritidis | Potent activity | [16] |

| 2H-Indazole derivative | G. intestinalis, E. histolytica, T. vaginalis | More potent than metronidazole | [18] |

IV. Neurological Activity: Targeting Disorders of the Central Nervous System

Substituted indazoles have emerged as promising therapeutic agents for a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and pain.[19] Their mechanisms of action often involve the modulation of key enzymes and signaling pathways in the central nervous system.

Mechanisms of Neurological Action

Inhibition of Monoamine Oxidase (MAO) and Other Kinases

Indazole derivatives have been shown to inhibit enzymes like monoamine oxidase (MAO), glycogen synthase kinase 3 (GSK3), and leucine-rich repeat kinase 2 (LRRK2), which are implicated in the pathophysiology of neurodegenerative diseases.[19]

MAPK Pathway Modulation

The mitogen-activated protein kinase (MAPK) signaling pathway is involved in neuronal apoptosis and neuroinflammation, and its dysregulation is associated with neurodegenerative diseases.[20][21][22][23] Indazole derivatives can modulate this pathway to exert neuroprotective effects.

Signaling Pathway Visualization: MAPK Signaling in Neurodegeneration

The following diagram illustrates the involvement of the MAPK pathway in neurodegenerative processes.

Caption: MAPK Signaling Pathway in Neurodegeneration.

Experimental Protocols for Neurological Activity Evaluation

A. In Vitro Kinase Inhibition Assays (GSK-3β, LRRK2)

Similar to the kinase inhibition assays for anticancer activity, these assays are used to determine the inhibitory potential of indazole derivatives against kinases relevant to neurological disorders. The general protocol described in section 1.2.A can be adapted for these specific kinases.

Structure-Activity Relationship (SAR) Insights

The development of indazole derivatives for neurological disorders requires careful optimization of their structure to ensure blood-brain barrier permeability and target engagement. SAR studies have been instrumental in identifying compounds with potent inhibitory activity against enzymes like MAO and various kinases.[19] For ROCK-II inhibitors, the SAR around indazole piperazine and piperidine series has been explored to develop potent and selective compounds.[24]

Table 4: Neurological Activity of Selected Substituted Indazole Derivatives

| Compound | Target | Indication | Activity | Reference |

| Indazole derivatives | MAO, GSK3, LRRK2 | Parkinson's, Alzheimer's | Potent inhibition | [19] |

| Imidazole-indazole analogs | Neuroprotection | Multiple Sclerosis model | Potent activity | [25] |

V. Synthesis of Substituted Indazoles: A Brief Overview

The synthesis of the indazole core and its derivatives can be achieved through various synthetic routes. Common strategies include the cyclization of o-substituted anilines, intramolecular C-H amination, and transition metal-catalyzed cross-coupling reactions.[2] The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Synthesis of Pazopanib: The synthesis of pazopanib typically involves the coupling of a substituted indazole intermediate with a pyrimidine derivative.[26][27][28]

Synthesis of Niraparib: The synthesis of niraparib often involves a key C-N cross-coupling reaction to introduce the indazole moiety.[5][29][30][31][32]

Synthesis of Benzydamine: The synthesis of benzydamine involves the reaction of 3-chloro-1-benzyl-1H-indazole with N,N-dimethyl-3-aminopropanol.

VI. Conclusion and Future Perspectives

Substituted indazole derivatives have unequivocally established their significance in medicinal chemistry, with a broad spectrum of biological activities that have translated into successful therapeutic agents. Their versatility as a scaffold continues to inspire the design and synthesis of novel compounds with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of highly specific inhibitors for novel targets, the exploration of indazoles as probes to elucidate complex biological pathways, and the application of advanced computational methods to guide the rational design of the next generation of indazole-based drugs. The continued investigation of this remarkable heterocyclic system holds immense promise for addressing unmet medical needs across a wide range of diseases.

VII. References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018. [Link]

-

Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Clinical Cancer Research. 2015. [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Novel Indazole Analogues as DNA Gyrase Inhibitors With Gram-positive Antibacterial Activity. Bioorganic & Medicinal Chemistry Letters. 2004. [Link]

-

NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. 2021. [Link]

-

Advances of the MAPK pathway in the treatment of spinal cord injury. Journal of Neuroinflammation. 2024. [Link]

-

Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry. 2013. [Link]

-

Processes for the preparation of Niraparib and intermediates thereof. Google Patents. 2021.

-

Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology. 2014. [Link]

-

A novel process for preparation of pazopanib hydrochloride. Google Patents. 2021.

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. 2014. [Link]

-

Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective. Annals of Neurodegenerative Diseases. 2017. [Link]

-

An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules. 2020. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023. [Link]

-

Vemurafenib Pathway, Pharmacodynamics. PharmGKB. 2012. [Link]

-

The NF-κB Signaling Pathway. Creative Diagnostics. N.D. [Link]

-

Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters. 2012. [Link]

-

Importance of Indazole against Neurological Disorders. Current Medicinal Chemistry. 2021. [Link]

-

MAPK/ERK Dysfunction in Neurodegenerative Diseases. Encyclopedia. 2021. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. 2016. [Link]

-

NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation. 2002. [Link]

-

Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules. 2024. [Link]

-

Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. 2014. [Link]

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. 2022. [Link]

-

A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate. 2016. [Link]

-

Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. 2018. [Link]

-

Map kinase and pain. Trends in Neurosciences. 2004. [Link]

-

Vemurafenib Pathway, Pharmacodynamics. PharmGKB. 2012. [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. 2017. [Link]

-

Synthesis of niraparib (XXXII). ResearchGate. 2014. [Link]

-

Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof. Google Patents. 2020.

-

PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube. 2025. [Link]

-

NF-κB. Wikipedia. N.D. [Link]

-

Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. European Journal of Medicinal Chemistry. 2016. [Link]

-

PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences. 2022. [Link]

-

A kind of synthetic method for preparing Niraparib. Google Patents. 2017.

-

Structure of imidazole-indazole analogs with potent neuroprotective activity. ResearchGate. 2019. [Link]

-

Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution. Pharmaceutics. 2022. [Link]

-

NF-κB Signaling. Signal Transduction. N.D. [Link]

-

Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. International Journal of Molecular Sciences. 2017. [Link]

-

Map kinase signaling as therapeutic target for neurodegeneration. ResearchGate. 2019. [Link]

-

Structures of kinase inhibitors containing an indazole moiety. ResearchGate. 2024. [Link]

-

Different biological activities reported with Indazole derivatives. ResearchGate. 2023. [Link]

-

The classification of BRAF mutations and their signaling pathways. ResearchGate. 2021. [Link]

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. 2016. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 14. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 18. mdpi.com [mdpi.com]

- 19. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Advances of the MAPK pathway in the treatment of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]

- 22. profiles.wustl.edu [profiles.wustl.edu]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 27. mdpi.com [mdpi.com]

- 28. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 29. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

The Strategic Role of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine allows it to effectively interact with the hinge region of kinase domains, making it a cornerstone in the design of a wide array of kinase inhibitors.[1] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties, with numerous compounds entering clinical trials for various diseases.[2][3] The versatility of the indazole core, allowing for substitution at various positions, enables the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[4]

This technical guide delves into the pivotal role of a specific, strategically functionalized indazole derivative: tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate . We will explore its synthesis, chemical reactivity, and its critical application as a key building block in the development of targeted therapeutics, with a particular focus on kinase inhibitors.

Physicochemical Properties and Structural Attributes

This compound is typically a white to off-white crystalline solid.[1] The key structural features that underpin its utility in medicinal chemistry are:

-

The Indazole Core: Provides the fundamental scaffold for interaction with biological targets, particularly the ATP-binding site of kinases.

-

The Bromine Atom at the 4-Position: Serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the strategic installation of aryl or heteroaryl groups to probe different pockets within the target's active site.[1]

-

The Methyl Group at the 5-Position: This group can influence the electronic properties of the ring system and provide a steric element that can be optimized to enhance binding affinity and selectivity for the target protein.

-

The tert-butoxycarbonyl (Boc) Protecting Group: This bulky group on the indazole nitrogen serves two primary purposes: it prevents unwanted side reactions at the N-H position during synthesis and enhances the solubility of the intermediate in organic solvents.[5][6] The Boc group can be readily removed under acidic conditions to reveal the N-H group, which can then act as a hydrogen bond donor in the final drug-target interaction.

| Property | Value |

| Molecular Formula | C₁₃H₁₅BrN₂O₂ |

| Molecular Weight | 311.17 g/mol |

| CAS Number | 926922-41-0 |

| Appearance | White to off-white crystalline powder |

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved in a two-step process: the formation of the 4-bromo-5-methyl-1H-indazole core, followed by the protection of the indazole nitrogen with a Boc group.

Step 1: Synthesis of 4-bromo-5-methyl-1H-indazole

A common and efficient method for the synthesis of the indazole core is through a directed ortho-metalation followed by cyclization.[5]

Experimental Protocol:

-

Reaction Setup: A solution of 2-bromo-4-fluorotoluene in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of lithium diisopropylamide (LDA) (2.0 M in THF) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 1-2 hours. Causality: LDA is a strong, non-nucleophilic base that selectively deprotonates the aromatic ring at the position ortho to the fluorine atom, directed by the fluorine's electron-withdrawing nature.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture. The mixture is then allowed to warm slowly to room temperature and stirred for an additional 1-2 hours. Causality: The highly reactive lithiated intermediate undergoes nucleophilic attack on the electrophilic carbon of DMF to introduce a formyl group.

-

Work-up and Intermediate Isolation: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde intermediate.

-

Cyclization: The crude aldehyde is dissolved in a suitable solvent such as ethanol or dioxane, and hydrazine hydrate is added. The mixture is heated to reflux for several hours.[5] Causality: Hydrazine reacts with the aldehyde to form a hydrazone, which then undergoes an intramolecular cyclization and subsequent aromatization to form the stable indazole ring system.

-

Purification: The resulting 4-bromo-5-methyl-1H-indazole can be purified by column chromatography on silica gel.

Step 2: Boc-Protection of 4-bromo-5-methyl-1H-indazole

The protection of the indazole nitrogen is a standard procedure that enhances the compound's utility in subsequent synthetic steps.[7]

Experimental Protocol:

-

Reaction Setup: 4-bromo-5-methyl-1H-indazole is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a reaction flask.

-

Addition of Reagents: Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the solution.[7] Causality: DMAP acts as a nucleophilic catalyst, activating the Boc anhydride and facilitating the acylation of the indazole nitrogen.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is then purified by flash column chromatography on silica gel.[7]

Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis

The strategic placement of the bromine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in pharmaceutical synthesis to couple aryl or heteroaryl fragments.[8]

A prime example of the utility of this building block is in the synthesis of inhibitors for Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication and is a validated target in oncology.[1][2]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

Generalized Experimental Protocol:

-

Reaction Setup: In a reaction vessel, this compound, the desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene and water.[4]

-

Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This is typically done by bubbling an inert gas like argon or nitrogen through the solution.

-

Heating: The reaction is heated to a temperature ranging from 80 to 110 °C for several hours, with progress monitored by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Application in the Synthesis of PLK4 Inhibitors

The development of potent and selective PLK4 inhibitors is a promising strategy for cancer therapy due to the role of PLK4 in centrosome amplification, a hallmark of many tumors.[2] The indazole scaffold has been identified as a key pharmacophore for PLK4 inhibition.[2]

In a representative synthetic approach, this compound can be coupled with a suitable heteroaryl boronic acid via a Suzuki-Miyaura reaction to install a key recognition motif. Subsequent deprotection of the Boc group and further functionalization can lead to potent PLK4 inhibitors. For example, the synthesis of compound C05 , a novel indazole-based PLK4 inhibitor with an IC₅₀ of less than 0.1 nM, utilizes a similar bromo-indazole intermediate.[2] This compound demonstrated potent antiproliferative effects against various cancer cell lines.[2]

The final step in the synthesis of many kinase inhibitors involves the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane), to unmask the N-H group. This N-H group often forms a crucial hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in the ATP-binding pocket.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined structure, featuring a privileged indazole scaffold, a strategically placed bromine atom for cross-coupling reactions, and a labile Boc protecting group, makes it an ideal starting material for the synthesis of complex bioactive molecules. Its application in the development of potent and selective kinase inhibitors, such as those targeting PLK4, underscores its significance in modern drug discovery. The synthetic routes and reactions detailed in this guide provide a framework for researchers to leverage the unique properties of this compound in their own drug development programs.

References

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115577.

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link].

- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry.

- Di Sarno, V., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(4), 6355-6367.

- Elguero, J., et al. (2013). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 78(15), 7494-7502.

- Singh, V., et al. (2009). Structure-Based Design, Synthesis, and Antimicrobial Activity of Indazole-Derived SAH/MTA Nucleosidase Inhibitors. Journal of Medicinal Chemistry, 52(22), 7116-7126.

- Shokat Lab. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. University of California, San Francisco.

- Liu, Y., et al. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides. Journal of Medicinal Chemistry, 58(15), 6067-6087.

-

Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link].

- RSC Medicinal Chemistry. (2023).

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- PubMed. (2016).

- Furlotti, G., et al. (2012). 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives as potent and selective glycogen synthase kinase-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(13), 4349-4353.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate: An Application Note and Detailed Protocol

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. Specifically, substituted indazoles have emerged as potent inhibitors of various kinases, making them crucial building blocks in the development of novel therapeutics for oncology and inflammatory diseases. This application note provides a comprehensive guide to the synthesis of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate, a key intermediate for the elaboration into more complex, biologically active molecules. The presence of the bromine atom at the 4-position offers a handle for further functionalization via cross-coupling reactions, while the methyl group at the 5-position can influence binding affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen ensures regiochemical control in subsequent synthetic transformations. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, field-proven protocol with explanations of the underlying chemical principles to ensure reliable and reproducible results.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is efficiently achieved through a two-stage process. The initial stage focuses on the construction of the core indazole ring system, yielding 4-bromo-5-methyl-1H-indazole. The second stage involves the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group to enhance its stability and facilitate further chemical modifications.

Figure 1: Overall synthetic workflow for this compound.

This strategic approach isolates the complexities of the core heterocycle formation from the protecting group installation, allowing for better control and optimization of each step.

Experimental Protocols

Stage 1: Synthesis of 4-bromo-5-methyl-1H-indazole

This procedure is adapted from a patented method and involves a three-step sequence starting from 2-bromo-1,3-dimethylbenzene.[1]

Step 1.1: Formylation of 2-bromo-1,3-dimethylbenzene

This step introduces a formyl group ortho to one of the methyl groups via directed ortho-metalation.

-

Materials:

-

2-bromo-1,3-dimethylbenzene

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

-

Protocol:

-

To a solution of 2-bromo-1,3-dimethylbenzene (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude 2-bromo-6-methylbenzaldehyde. This intermediate can be used in the next step without further purification.

-

Step 1.2: Formation of the Oxime

The aldehyde is converted to its corresponding oxime.

-

Materials:

-

Crude 2-bromo-6-methylbenzaldehyde from Step 1.1

-

Methoxylamine hydrochloride

-

Potassium carbonate

-

Methanol

-

-

Protocol:

-

Dissolve the crude 2-bromo-6-methylbenzaldehyde in methanol.

-

Add methoxylamine hydrochloride (1.1 equivalents) and potassium carbonate (1.5 equivalents) to the solution.